(Fluorocarbonyl)carbonimidoyl
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Overview
Description
(Fluorocarbonyl)carbonimidoyl is a unique compound characterized by the presence of both fluorocarbonyl and carbonimidoyl functional groups. This compound has garnered significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms imparts unique properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Fluorocarbonyl)carbonimidoyl can be achieved through several methods. One common approach involves the reaction of polyfluoroaryl-amines with halomethanes in the presence of Lewis acids such as aluminum chloride. This method yields high amounts of the desired product under ordinary temperature conditions . Another method involves the high-temperature chlorination of carbamoyl chlorides and N-methyl amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of advanced fluorination techniques and optimized reaction conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: (Fluorocarbonyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution, addition, and oxidation-reduction reactions. The presence of fluorine atoms influences the reactivity and selectivity of these reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide and potassium cyanide are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation-Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are employed in these reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
(Fluorocarbonyl)carbonimidoyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Fluorocarbonyl)carbonimidoyl involves its interaction with specific molecular targets. For instance, benzyloxy carbonimidoyl dicyanide derivatives have been shown to inhibit the type III secretion system in Gram-negative bacteria. This inhibition occurs through the blocking of effector protein secretion, thereby reducing bacterial virulence . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Fluoroketones: These compounds share the fluorocarbonyl group and exhibit similar reactivity in nucleophilic substitution and addition reactions.
Fluoroaldehydes: Similar in structure, these compounds are used in the synthesis of fluorinated organic molecules.
Fluoroalkyl Compounds: These compounds contain fluorine atoms and are used in various industrial applications.
Uniqueness: (Fluorocarbonyl)carbonimidoyl stands out due to the presence of both fluorocarbonyl and carbonimidoyl groups, which impart unique reactivity and stability.
Properties
CAS No. |
402920-65-4 |
---|---|
Molecular Formula |
C2F3NO |
Molecular Weight |
111.02 g/mol |
IUPAC Name |
N-(difluoromethylidene)carbamoyl fluoride |
InChI |
InChI=1S/C2F3NO/c3-1(4)6-2(5)7 |
InChI Key |
OXBNTWANESEVKW-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)F)(F)F |
Origin of Product |
United States |
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